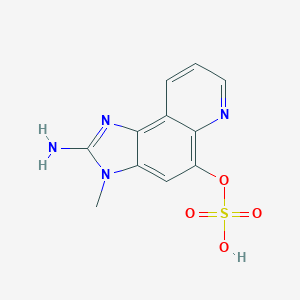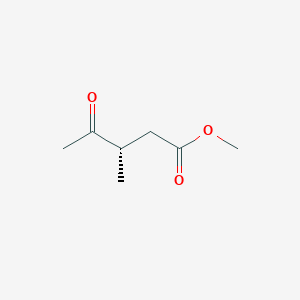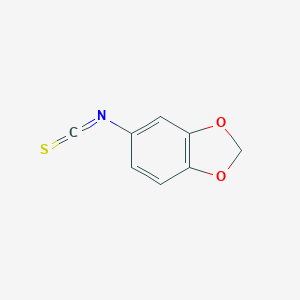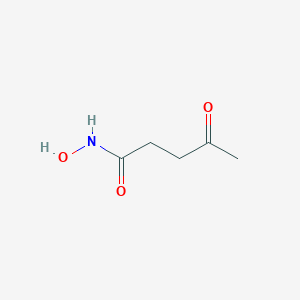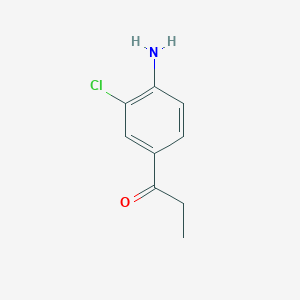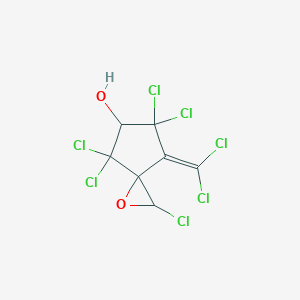
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as PCP-OH and has been synthesized using various methods. The purpose of 4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)-.
Wissenschaftliche Forschungsanwendungen
Photoreactions and Derivatives Synthesis
Photoreactions involving compounds related to 1-Oxaspiro(2.4)heptan-5-ol have been extensively studied. For instance, the photoreactions of diketene with maleic anhydride lead to the formation of derivatives like 2-oxo-1-oxaspiro compounds (Kato, Chiba, & Tsuchiya, 1980). Such reactions highlight the potential for creating diverse chemical structures, which could be of interest in various fields of chemistry.
Cycloaddition and Chemical Transformations
The compound has been used in regioselective cycloaddition processes to obtain substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, demonstrating its versatility in chemical transformations (Molchanov & Tran, 2013). This has implications for the synthesis of complex molecules in organic chemistry.
Pharmaceutical Applications
Notably, 1-Oxaspiro(2.4)heptan-5-ol derivatives have been explored in the development of novel antibacterial drugs. For instance, certain compounds have shown potent in vitro antibacterial activity against respiratory pathogens, demonstrating the compound's relevance in medicinal chemistry (Odagiri et al., 2013).
Polymer Science
In polymer science, derivatives of this compound have been used in the synthesis of novel polymers. For example, the polymerization of certain derivatives yields poly(oxy-1,2-phenylene-oxymethylene), showcasing its application in materials science (Kubo, Sadaka, Uno, & Itoh, 2000).
Insect Repellent Properties
Interestingly, a derivative of this compound, polyzonimine, was identified as an insect repellent in millipedes. This discovery opens up potential applications in entomology and biocontrol (Smolanoff et al., 1975).
Synthesis of Spirocyclic Compounds
The synthesis and transformation of spirocyclic compounds, such as 2-oxa-7-azaspiro[3.5]nonane, derived from 1-Oxaspiro(2.4)heptan-5-ol, have been documented, further illustrating the compound's role in advanced organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).
Eigenschaften
CAS-Nummer |
122022-77-9 |
|---|---|
Produktname |
1-Oxaspiro(2.4)heptan-5-ol, 2,4,4,6,6-pentachloro-7-(dichloromethylene)- |
Molekularformel |
C7H3Cl7O2 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
2,4,4,6,6-pentachloro-7-(dichloromethylidene)-1-oxaspiro[2.4]heptan-5-ol |
InChI |
InChI=1S/C7H3Cl7O2/c8-2(9)1-5(4(10)16-5)7(13,14)3(15)6(1,11)12/h3-4,15H |
InChI-Schlüssel |
PHUXLMFYGOIQKL-UHFFFAOYSA-N |
SMILES |
C1(C(C(=C(Cl)Cl)C2(C1(Cl)Cl)C(O2)Cl)(Cl)Cl)O |
Kanonische SMILES |
C1(C(C(=C(Cl)Cl)C2(C1(Cl)Cl)C(O2)Cl)(Cl)Cl)O |
Andere CAS-Nummern |
122089-28-5 |
Synonyme |
KS 504a KS 504b KS-504a KS-504 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
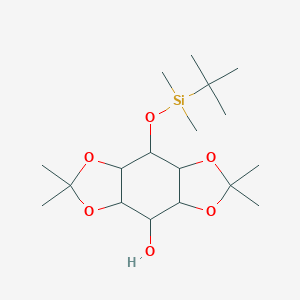
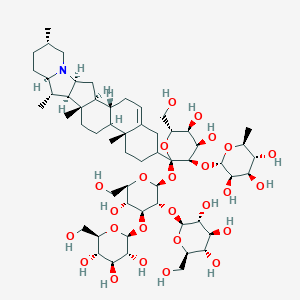

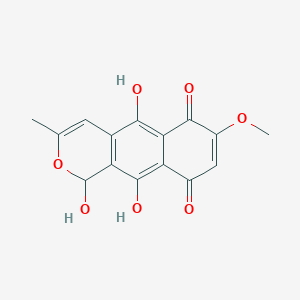
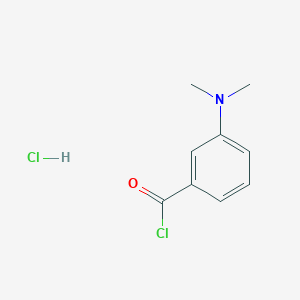
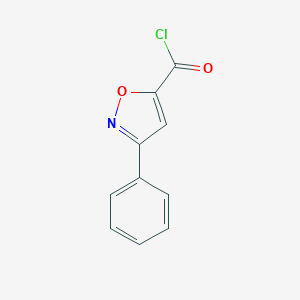
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
